Pralatrexate, (S)-

Vue d'ensemble

Description

Pralatrexate, (S)-, sold under the brand name Folotyn, is a medication primarily used for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is a folate analog metabolic inhibitor that selectively targets cancer cells overexpressing the reduced folate carrier protein-1. Pralatrexate was approved for medical use in the United States in September 2009 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pralatrexate involves multiple steps. Initially, homoterephthalic acid dimethyl ester is alkylated with propargyl bromide using potassium hydride. This intermediate is then coupled with 2,4-diamino-6-bromomethylpteridine in the presence of potassium hydride. The resulting compound undergoes hydrolysis in a 2-methoxyethanol-water mixture with sodium hydroxide, followed by decarboxylation at high temperature in dimethyl sulfoxide. The final coupling with L-glutamic acid diethyl ester using t-butyl chloroformate and a base, followed by hydrolysis, yields Pralatrexate .

Industrial Production Methods

An improved industrial process for Pralatrexate involves the preparation of novel intermediates and a process for obtaining substantially pure Pralatrexate in high yield. This method is less hazardous and more efficient compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions

Pralatrexate undergoes various chemical reactions, including:

Oxidation: Pralatrexate can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Pralatrexate can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of Pralatrexate, while substitution reactions can produce various substituted analogs .

Applications De Recherche Scientifique

Pralatrexate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively in cancer research due to its ability to inhibit folate metabolism, thereby impeding the synthesis of amino acids and nucleic acids. Pralatrexate is also studied for its potential use in treating other types of lymphoma and solid malignancies such as non-small-cell lung cancer, breast cancer, and bladder cancer .

Mécanisme D'action

Pralatrexate exerts its effects by competitively inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the disruption of DNA synthesis and maintenance, as well as RNA and protein methylation. The compound selectively targets cancer cells that overexpress the reduced folate carrier protein-1, ensuring higher accumulation in malignant cells compared to normal cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pralatrexate is often compared with other folate analogs such as methotrexate and aminopterin. These compounds share similar mechanisms of action but differ in their affinity for the reduced folate carrier and their therapeutic efficacy .

Uniqueness

Pralatrexate is unique due to its higher affinity for the reduced folate carrier, leading to better accumulation in cancer cells. This results in a more effective therapeutic window compared to other antifolate analogs. Additionally, Pralatrexate has shown synergistic effects when combined with other chemotherapeutic agents, enhancing its efficacy in treating resistant lymphoid malignancies .

Activité Biologique

Pralatrexate (PTX), a novel antifolate agent, has garnered attention for its significant biological activity, particularly in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This article aims to delve into the biological mechanisms, efficacy, and safety profile of pralatrexate, supported by various research findings and clinical studies.

Pralatrexate is designed to enhance cellular uptake and retention compared to methotrexate (MTX). Its mechanism primarily involves:

- Inhibition of Dihydrofolate Reductase (DHFR) : Pralatrexate potently inhibits DHFR, leading to a depletion of intracellular folate stores. The IC50 value for pralatrexate is in the picomolar range, significantly lower than that of MTX, indicating a higher potency against this enzyme .

- Enhanced Transport via RFC : Pralatrexate exhibits a K_m value of 0.3 μmol/L for the Reduced Folate Carrier (RFC), compared to 4.8 μmol/L for MTX. This results in a transport rate approximately 14 times greater than that of MTX .

- Polyglutamation : Upon entering cells, pralatrexate undergoes polyglutamation by folylpolyglutamyl synthase (FPGS), which increases its intracellular retention and cytotoxic effects against rapidly dividing cells .

Efficacy in Clinical Studies

Pralatrexate has shown promising efficacy in clinical settings, particularly for PTCL. Key findings from several studies include:

- PROPEL Study : In a pivotal study involving 115 patients with relapsed or refractory PTCL, pralatrexate demonstrated an overall response rate (ORR) of 29%, including 11% complete responses and 18% partial responses. The median duration of response was 10.1 months, with progression-free survival (PFS) and overall survival (OS) rates at 3.5 months and 14.5 months, respectively .

- Pooled Analysis : A pooled analysis across four clinical trials confirmed an ORR of 40.7% among heavily pretreated patients with R/R PTCL. The median duration of response was reported at 9.1 months, with a median PFS of 4.6 months and OS of 16.3 months .

Case Studies

Several case studies have further illustrated the efficacy and safety profile of pralatrexate:

- Japanese Patient Study : In a phase I/II trial involving Japanese patients with relapsed or refractory PTCL, 45% achieved an objective response with two complete responses noted . The most common adverse events included mucositis (88%) and thrombocytopenia (68%).

- Combination Therapy : A phase I study combining pralatrexate with romidepsin showed marked activity in previously treated PTCL patients, with response rates significantly improving when pralatrexate was administered earlier in the treatment course .

Biological Activity Summary Table

| Parameter | Value |

|---|---|

| K_m for RFC | 0.3 μmol/L |

| V_max/K_m for RFC | 12.6 |

| IC50 for DHFR | Picomolar range |

| Overall Response Rate (PROPEL) | 29% |

| Complete Response Rate | 11% |

| Median Duration of Response | 10.1 months |

| Median Progression-Free Survival | 3.5 months |

| Median Overall Survival | 14.5 months |

Safety Profile

The safety profile of pralatrexate has been characterized by several adverse events:

- Common grade 3/4 adverse events include:

Despite these adverse effects, pralatrexate's benefits in treating PTCL have led to its FDA approval as the first drug specifically indicated for this disease.

Propriétés

IUPAC Name |

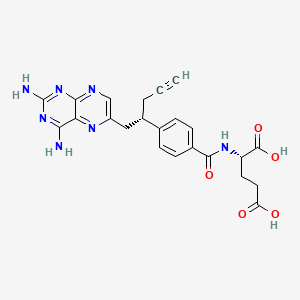

(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSBUKJUDHAQEA-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031325 | |

| Record name | Pralatrexate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320211-69-5 | |

| Record name | Pralatrexate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralatrexate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALATREXATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.